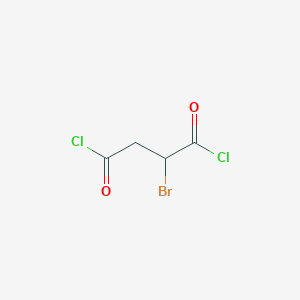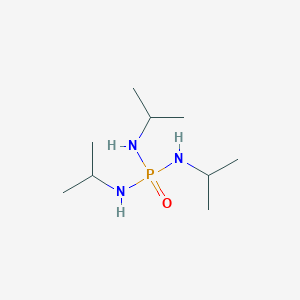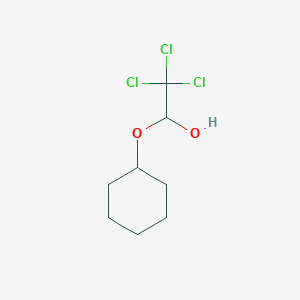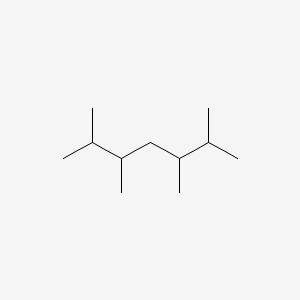
2,3,5,6-Tetramethylheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5,6-Tetramethylheptane is an organic compound with the molecular formula C11H24 and a molecular weight of 156.3083 g/mol It is a branched alkane, characterized by the presence of four methyl groups attached to a heptane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetramethylheptane can be achieved through various organic synthesis techniques. One common method involves the alkylation of heptane with methyl groups under controlled conditions. This process typically requires the use of a strong acid catalyst, such as sulfuric acid or aluminum chloride, to facilitate the alkylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,5,6-Tetramethylheptane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert this compound into simpler hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, resulting in the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst such as palladium (Pd) or platinum (Pt).
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of light or a catalyst.
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2,3,5,6-Tetramethylheptane has various applications in scientific research, including:
Chemistry: Used as a reference compound in the study of alkane reactivity and as a solvent in certain chemical reactions.
Biology: Investigated for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Explored for its potential use as a pharmaceutical intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and as a component in certain industrial formulations.
Wirkmechanismus
The mechanism of action of 2,3,5,6-Tetramethylheptane involves its interaction with various molecular targets and pathways. As a hydrocarbon, it primarily affects the hydrophobic regions of biomolecules, influencing their structure and function. The specific pathways and targets depend on the context of its application, such as its use in chemical reactions or biological studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,6,6-Tetramethylheptane: Another branched alkane with a similar molecular formula but different structural arrangement.
2,2,6,6-Tetramethyl-3,5-heptanedione: A diketone with similar molecular weight but different functional groups.
Uniqueness
2,3,5,6-Tetramethylheptane is unique due to its specific arrangement of methyl groups on the heptane backbone, which imparts distinct physical and chemical properties. This structural uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Eigenschaften
CAS-Nummer |
52670-32-3 |
|---|---|
Molekularformel |
C11H24 |
Molekulargewicht |
156.31 g/mol |
IUPAC-Name |
2,3,5,6-tetramethylheptane |
InChI |
InChI=1S/C11H24/c1-8(2)10(5)7-11(6)9(3)4/h8-11H,7H2,1-6H3 |
InChI-Schlüssel |
RAHGVMDMAJFLTP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)CC(C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


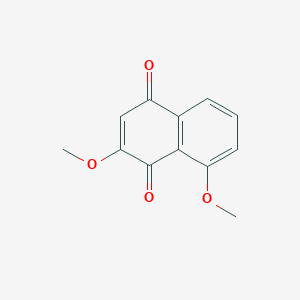
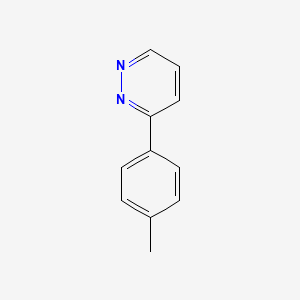
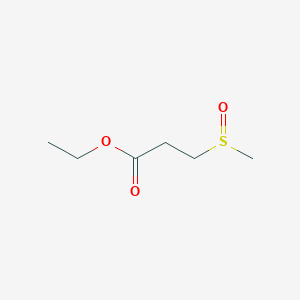
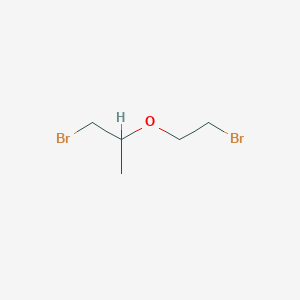
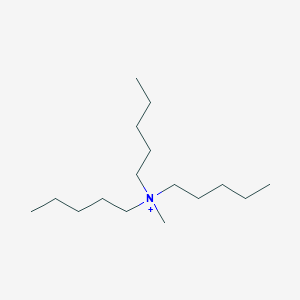
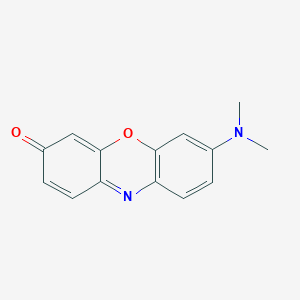

![4-[Ethyl(4-methylphenyl)arsanyl]aniline](/img/structure/B14652135.png)

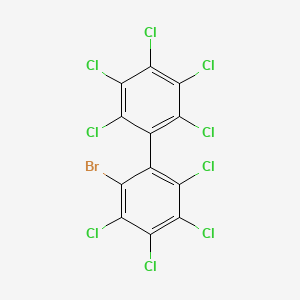
![5,7-dichloro-2-[4-[(E)-2-(4-phenylphenyl)ethenyl]phenyl]-1-benzofuran](/img/structure/B14652149.png)
